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Compound of Interest

Compound Name: trans-2,5-Difluorocinnamic acid

CAS No.: 375368-88-0

Cat. No.: B3132689

Get Quote

Executive Summary
trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) represents a critical fluorinated building

block in medicinal chemistry, particularly for the synthesis of isoquinolones and indole-based

therapeutics.[1] Its distinct substitution pattern—featuring fluorine atoms at the ortho (2) and

meta (5) positions relative to the acrylic acid side chain—imparts unique electronic and steric

properties that differentiate it from its mono-fluorinated analogs. This guide provides a rigorous

analysis of its physical properties, spectral characteristics, and handling protocols to support

high-fidelity research and development.

Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound exists predominantly as the trans (E) isomer, which is thermodynamically more

stable than the cis (Z) form. The 2,5-difluoro substitution pattern creates a specific electronic

environment that modulates the acidity of the carboxylic tail and the lipophilicity of the phenyl

ring.
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Parameter Detail

IUPAC Name (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid

CAS Number 112898-33-6

Molecular Formula

Molecular Weight 184.14 g/mol

SMILES OC(=O)/C=C/c1cc(F)ccc1F

InChI Key XAWHCSKPALFWBI-DAFODLJHSA-N

Structural Visualization
The following diagram illustrates the core chemical connectivity and the functional implications

of the fluorine substitutions.
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Figure 1: Structural connectivity and physicochemical impact map of trans-2,5-
difluorocinnamic acid.

Physicochemical Properties[1][3][6][8][9][10][11][12]
Solid-State Properties
The compound is isolated as a white to off-white crystalline powder. The high melting point

relative to non-fluorinated cinnamic acid (MP ~133 °C) suggests strong intermolecular

hydrogen bonding (dimerization of carboxylic acids) and efficient crystal packing facilitated by

the planar trans geometry.

Property Value Source/Condition

Melting Point 138 – 140 °C Experimental (Lit.) [1][2]

Boiling Point 278.5 ± 25.0 °C Predicted (760 mmHg) [3]

Density 1.306 g/cm³ Predicted [3]

Flash Point 122.2 ± 23.2 °C Predicted [3]

Vapor Pressure 0.002 mmHg at 25 °C (Est.)

Solution Properties
Understanding the solution behavior is critical for formulation and assay development. The

introduction of fluorine atoms generally increases lipophilicity (LogP) and acidity (lower pKa)

compared to the parent cinnamic acid.

Acidity (pKa): The calculated pKa is 4.16 ± 0.10 [3].

Mechanism:[2][3] The fluorine at the ortho (C2) position exerts a strong inductive electron-

withdrawing effect (-I), stabilizing the carboxylate anion more effectively than in

unsubstituted cinnamic acid (pKa ~4.44).

Lipophilicity (LogP): The experimental/predicted LogP is 2.66 [1].[2]

Implication: This value indicates moderate lipophilicity, making it suitable for cell-

permeable drug scaffolds but requiring organic co-solvents (DMSO, MeOH) for high-

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3132689/docs?utm_src=pdf-body#physical-properties-of-trans-2-5-difluorocinnamic-acid-a-technical-characterization-guide
https://www.benchchem.com/product/b3132689/docs?utm_src=pdf-body#physical-properties-of-trans-2-5-difluorocinnamic-acid-a-technical-characterization-guide
https://www.echemi.com/produce/pr24062610747-trans-2-5-difluorocinnamic-acid.html
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2900%2F2921-3-35.pdf
https://www.echemi.com/produce/pr24062610747-trans-2-5-difluorocinnamic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3132689?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration stock solutions.

Solubility Profile:

Water:[2] Low (< 1 mg/mL).

Methanol/Ethanol: High (> 50 mg/mL).

DMSO: High (> 50 mg/mL).

Chloroform: Moderate.

Spectral Characterization
Accurate identification requires analysis of NMR splitting patterns, particularly the coupling

between the fluorine nuclei and the aromatic/vinylic protons.

Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d

or CDCl

):

Carboxylic Acid (-COOH): Broad singlet at

12.0–13.0 ppm (exchangeable).

Vinylic Protons:

The trans geometry is confirmed by a large coupling constant (

Hz) between the

- and

-protons.

~6.5–6.7 ppm (doublet,

-H).
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~7.5–7.8 ppm (doublet,

-H).

Aromatic Protons:

Multiplets in the

7.0–7.6 ppm range. The presence of Fluorine-Hydrogen coupling (

) will cause additional splitting (typically 5–10 Hz) beyond standard ortho/meta proton
coupling.

F NMR:

Expect two distinct signals in the range of -110 to -140 ppm (relative to CFCl

).

The C2-F (ortho) and C5-F (meta) will appear as multiplets due to

and potentially small

(para-like) coupling.

Infrared Spectroscopy (IR)
C=O Stretch: Strong band at 1680–1700 cm

(conjugated acid).

C=C Stretch: ~1630 cm

.

O-H Stretch: Broad band 2500–3000 cm

.

C-F Stretch: distinct bands in the 1000–1400 cm

fingerprint region.
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Experimental Protocols
Purification via Recrystallization
If the raw material (typically 97-98% purity) requires upgrading to >99% for analytical

standards:

Solvent Selection: Ethanol/Water (mixed solvent system).

Dissolution: Dissolve 1.0 g of crude acid in minimal boiling ethanol (~5–8 mL).

Precipitation: Slowly add hot water (~2–3 mL) until faint turbidity persists.

Cooling: Allow to cool to room temperature slowly, then refrigerate at 4 °C for 4 hours.

Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.

Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Analytical HPLC Method
For purity assessment and stability tracking.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Retention Time: Expect elution slightly later than cinnamic acid due to higher lipophilicity

(approx. 6–8 min depending on dead volume).

Workflow Diagram
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The following diagram outlines the standard characterization workflow for validating a new

batch of this material.
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Figure 2: Quality control and purification workflow for trans-2,5-difluorocinnamic acid.

Handling, Stability & Safety (MSDS Summary)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[4][2][3]

H319: Causes serious eye irritation.[4][2][3]

H335: May cause respiratory irritation.[2][3]
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Storage Conditions:

Store at room temperature (15–25 °C).

Keep container tightly closed in a dry, well-ventilated place.[2]

Chemically stable under standard conditions.[3] Avoid strong oxidizing agents.

PPE Requirements:

Nitrile gloves (0.11 mm thickness).

Safety glasses with side shields.

N95 dust mask or fume hood operation recommended to avoid inhalation of fine powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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